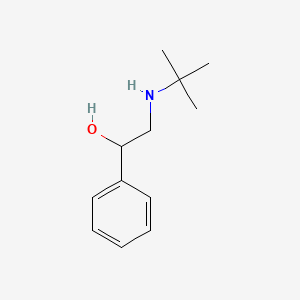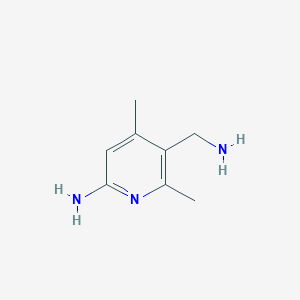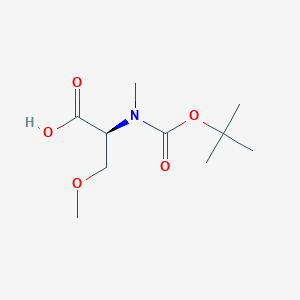
9-(Diphenylmethyl)-9,10-dihydroacridine
Descripción general
Descripción
9-(Diphenylmethyl)-9,10-dihydroacridine (DBA) is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the acridine family and has been found to possess a range of biological activities, including antitumor, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 9-(Diphenylmethyl)-9,10-dihydroacridine is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 9-(Diphenylmethyl)-9,10-dihydroacridine has also been found to possess antioxidant and neuroprotective effects, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
9-(Diphenylmethyl)-9,10-dihydroacridine has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 9-(Diphenylmethyl)-9,10-dihydroacridine has also been found to possess antioxidant and neuroprotective effects, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-(Diphenylmethyl)-9,10-dihydroacridine in lab experiments is its high purity and stability. 9-(Diphenylmethyl)-9,10-dihydroacridine has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using 9-(Diphenylmethyl)-9,10-dihydroacridine in lab experiments is its potential toxicity. 9-(Diphenylmethyl)-9,10-dihydroacridine has been found to be toxic to some cell types, and caution should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for research on 9-(Diphenylmethyl)-9,10-dihydroacridine. One area of interest is the development of 9-(Diphenylmethyl)-9,10-dihydroacridine derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 9-(Diphenylmethyl)-9,10-dihydroacridine, which is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of 9-(Diphenylmethyl)-9,10-dihydroacridine in animal models and clinical trials.
Aplicaciones Científicas De Investigación
9-(Diphenylmethyl)-9,10-dihydroacridine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 9-(Diphenylmethyl)-9,10-dihydroacridine has also been found to possess antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
9-benzhydryl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26/h1-18,25-27H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHAPXJLAYIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3NC4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60775287 | |
| Record name | 9-(Diphenylmethyl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60775287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Diphenylmethyl)-9,10-dihydroacridine | |
CAS RN |
184092-25-9 | |
| Record name | 9-(Diphenylmethyl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60775287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



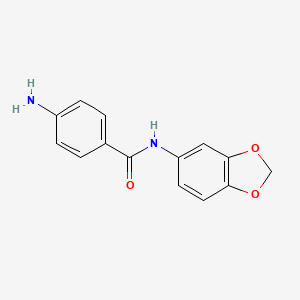
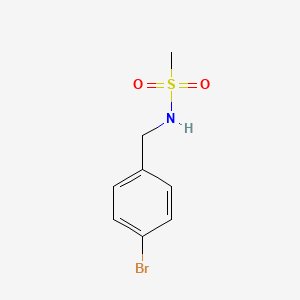
![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)
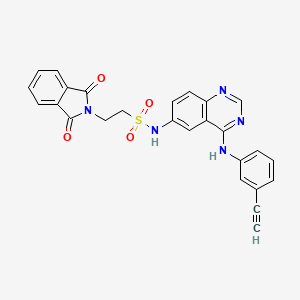
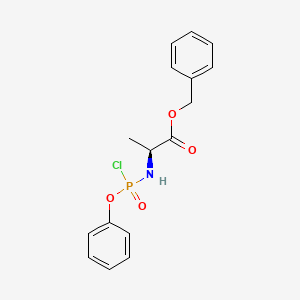
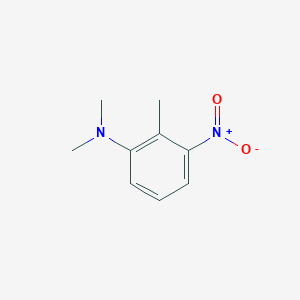
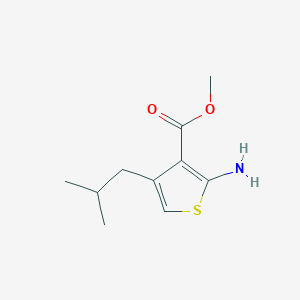
![Hexanamide, N-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-6-[2-[2-[(6-iodohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3248118.png)
![Hexanoic acid, 6-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3248120.png)
